dTAGV-1 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C70H91F3N6O16S |

|---|---|

Molecular Weight |

1361.6 g/mol |

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C68H90N6O14S.C2HF3O2/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;3-2(4,5)1(6)7/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);(H,6,7)/t42-,48+,49-,51-,52-,54+,63+;/m0./s1 |

InChI Key |

KSEWNBIDXKMTNT-LNVAYBNASA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of dTAGV-1 TFA

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of dTAGV-1 Trifluoroacetate (TFA), a second-generation degrader molecule within the degradation tag (dTAG) system. dTAGV-1 is a highly potent and selective heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), designed to co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the targeted degradation of proteins fused with the mutant FKBP12F36V tag. This document details its core mechanism of action, presents key quantitative data from in vitro and in vivo studies, outlines representative experimental protocols, and provides visual diagrams of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

dTAGV-1 TFA is a chemical tool engineered for the rapid, selective, and reversible degradation of specific target proteins. Its mechanism is predicated on the PROTAC technology, which hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system.

The molecule itself is composed of three key parts:

-

A ligand that selectively binds to the F36V mutant of the FKBP12 protein (FKBP12F36V).

-

A VHL-binding ligand that recruits the von Hippel-Lindau E3 ubiquitin ligase complex.

-

A chemical linker that connects the two ligands.

The degradation process unfolds as follows:

-

Target Tagging: The protein of interest (POI) must first be genetically engineered to express a fusion tag of the mutant FKBP12F36V protein. This can be achieved through various methods like CRISPR/Cas9-mediated knock-in or transgene expression. The F36V mutation in FKBP12 creates a unique binding pocket for the dTAGV-1 ligand, ensuring high selectivity over the wild-type FKBP12 protein.

-

Ternary Complex Formation: dTAGV-1, being bifunctional, simultaneously binds to the FKBP12F36V-tagged POI and the VHL E3 ligase complex. This action brings the target protein and the E3 ligase into close proximity, forming a key ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively removing it from the cell. The dTAGV-1 molecule is then released and can catalyze further rounds of degradation.

A critical tool for validating this mechanism is the negative control compound, dTAGV-1-NEG . This molecule is a diastereomer of dTAGV-1 that is unable to bind to VHL, and consequently, it does not induce degradation of the target protein. This control confirms that the observed degradation is dependent on the recruitment of the VHL E3 ligase.

Caption: this compound signaling pathway for targeted protein degradation.

Quantitative Data Summary

dTAGV-1 has demonstrated potent and selective degradation in both cellular and animal models. Key quantitative findings are summarized below.

Table 1: In Vitro Degradation of FKBP12F36V-tagged Proteins

| Cell Line | Target Protein | Concentration Range | Time | Outcome | Reference |

| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation of FKBP12F36V-Nluc with no effect on FKBP12WT-Nluc. | |

| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1 - 24 h | Rapid degradation of KRASG12V and downstream pERK1/2. | |

| Ewing Sarcoma Cells | FKBP12F36V-EWS/FLI | 50 - 5000 nM | 24 h | Promotes degradation of the EWS/FLI fusion protein. |

Table 2: In Vivo Degradation in Mouse Models

| Animal Model | Target Protein | Dosage & Administration | Duration | Outcome | Reference |

| Immunocompromised mice with MV4;11 cells | FKBP12F36V-Nluc | 35 mg/kg, i.p. | Once daily for 3-4 days | Significant reduction in bioluminescent signal 4h post-injection; degradation evident 28h after final dose. |

Table 3: Pharmacokinetic (PK) Properties of dTAGV-1 (non-salt form) in Mice

| Route | Dose (mg/kg) | Tmax (hr) | t1/2 (hr) | Cmax (ng/mL) | AUCinf (hr·ng/mL) | Reference |

| i.v. | 2 | 0.08 | 3.02 | 7780 | 3329 | |

| i.p. | 2 | 1.67 | 3.64 | 595 | 3136 | |

| i.p. | 10 | 2.00 | 4.43 | 2123 | 18517 |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These may require optimization based on the specific cell line, target protein, and experimental setup.

In Vitro Degradation Assay via Immunoblotting

This protocol describes how to assess the degradation of an FKBP12F36V-tagged protein in a cellular context.

-

Cell Culture and Plating:

-

Culture cells (e.g., HEK293T, PATU-8902) expressing the FKBP12F36V-tagged protein of interest in appropriate media.

-

Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Serially dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 1, 10, 100, 500 nM). Include a DMSO-only vehicle control.

-

Replace the media in each well with the media containing the this compound dilutions or vehicle.

-

Incubate for the desired time period (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification and Sample Preparation:

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration using a BCA assay.

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

-

-

Immunoblotting:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the protein of interest or the tag (e.g., anti-FKBP12) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane 3x with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

-

Quantify band intensity to determine the extent of protein degradation relative to the vehicle control.

-

In Vivo Degradation Study in a Mouse Xenograft Model

This protocol outlines a pharmacodynamic study to confirm this compound activity in vivo.

-

Animal Model:

-

Use immunodeficient mice (e.g., NSG mice, 6-8 weeks old).

-

Implant tumor cells expressing a reporter construct like FKBP12F36V-Luciferase (e.g., MV4;11-luc-FKBP12F36V) subcutaneously or intravenously.

-

Allow tumors to establish as monitored by bioluminescence imaging.

-

-

Formulation Preparation:

-

Prepare the this compound formulation for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dose (e.g., 35 mg/kg) and the average weight of the mice.

-

-

Dosing and Monitoring:

-

Administer the this compound formulation or vehicle control via i.p. injection.

-

Perform bioluminescence imaging at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48 hours) to monitor the degradation of the luciferase-tagged protein.

-

For multi-day studies, administer the dose once daily for the specified duration (e.g., 3-4 days).

-

-

Data Analysis:

-

Quantify the bioluminescent signal (total flux) from the region of interest (tumor) for each mouse at each time point.

-

Normalize the signal to the baseline reading for each animal.

-

Compare the signal in the this compound-treated group to the vehicle-treated group to determine the magnitude and duration of in vivo protein degradation.

-

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for evaluating this compound.

Caption: General experimental workflow for this compound validation.

A Technical Guide to dTAGV-1 TFA-Induced Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and application of dTAGV-1 TFA, a potent and selective degrader of FKBP12F36V-tagged proteins. This document details the core mechanism of action, summarizes key quantitative data, provides methodological insights into relevant experiments, and visualizes the underlying biological processes.

Introduction to this compound and the dTAG System

The degradation tag (dTAG) technology is a powerful chemical biology tool for rapid and specific degradation of proteins of interest (POIs) in cellular and in vivo models. The system relies on a dual-component platform: a target protein fused to a mutant FKBP12F36V tag and a heterobifunctional small molecule, a dTAG degrader. dTAGV-1 is a second-generation, in vivo-compatible dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is the trifluoroacetic acid salt form of this degrader.[1][2][3]

The core principle of the dTAG system is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate a specific target protein. dTAGV-1 acts as a molecular bridge, bringing the FKBP12F36V-tagged protein into close proximity with the VHL E3 ligase complex.[1] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. A key advantage of the dTAG system is its high specificity; dTAGV-1 does not induce degradation of the wild-type FKBP12 protein, ensuring that only the tagged protein is targeted. A diastereomer of dTAGV-1, known as dTAGV-1-NEG, is unable to bind to VHL and serves as a negative control in experiments, as it does not induce protein degradation.

Mechanism of Action

The mechanism of this compound-induced protein degradation is a stepwise process that leverages the cellular ubiquitin-proteasome pathway.

-

Ternary Complex Formation : dTAGV-1, a heterobifunctional molecule, possesses two distinct ligands. One ligand selectively binds to the engineered "bump" in the F36V mutant of the FKBP12 protein, while the other ligand binds to the VHL E3 ubiquitin ligase. The simultaneous binding of dTAGV-1 to both the FKBP12F36V-tagged protein and VHL results in the formation of a stable ternary complex.

-

Ubiquitination : The formation of this ternary complex brings the target protein into the vicinity of the E3 ligase machinery. VHL, as part of the E3 ligase complex, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the ubiquitinated protein, unfolds it, and proteolytically cleaves it into small peptides, effectively eliminating the target protein from the cell. dTAGV-1 is then released and can act catalytically to induce the degradation of other target protein molecules.

Quantitative Data

The efficacy of this compound is characterized by its potency (DC50) and maximal degradation (Dmax) in various cell lines and for different FKBP12F36V-tagged target proteins.

| Target Protein | Cell Line | Concentration Range | Time | DC50 | Dmax | Reference |

| FKBP12F36V-Nluc | 293FT | 0.1 nM - 10 µM | 24 h | ~100 nM | >90% | |

| LACZ-FKBP12F36V | PATU-8902 | 500 nM | 4 h | Not Reported | >50% | |

| FKBP12F36V-KRASG12V | PATU-8902 | 500 nM | 1-24 h | Not Reported | >90% (at 24h) | |

| FKBP12F36V-EWS/FLI | EWS502 | 50-5000 nM | 24 h | Not Reported | >90% |

Experimental Protocols

Detailed methodologies are crucial for the successful application of the dTAG system. Below are outlines of key experimental protocols.

Immunoblotting for Protein Degradation

This protocol is used to visualize and quantify the degradation of the target protein over time and at different concentrations of this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a fixed concentration for a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours). Include DMSO-treated and dTAGV-1-NEG-treated cells as negative controls.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein or the FKBP12F36V tag. Also, probe for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Cell Viability Assay

This assay determines the effect of target protein degradation on cell proliferation and viability.

Methodology:

-

Cell Plating: Seed cells in 96-well or 384-well plates at a low density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for a period of 3 to 5 days.

-

Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the luminescence readings to DMSO-treated control wells and plot the results to determine the GI50 (concentration for 50% growth inhibition).

In Vitro Ubiquitination Assay

This assay directly assesses the this compound-dependent ubiquitination of the target protein.

Methodology:

-

Reaction Setup: In a reaction tube, combine purified recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, ubiquitin, ATP, and the purified VHL E3 ligase complex.

-

Addition of Components: Add the purified FKBP12F36V-tagged target protein and this compound to the reaction mixture. As a control, set up reactions without this compound or with dTAGV-1-NEG.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by immunoblotting using an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.

Signaling Pathways

The degradation of a target protein by this compound can have significant effects on downstream signaling pathways, depending on the function of the target protein. For example, the degradation of oncogenic proteins like KRASG12V and EWS/FLI leads to the collapse of their respective signaling networks.

-

KRASG12V Degradation: Degradation of FKBP12F36V-KRASG12V results in the rapid downregulation of downstream signaling pathways, such as the MAPK/ERK pathway. This leads to decreased phosphorylation of MEK and ERK, ultimately inhibiting cell proliferation and survival in KRAS-driven cancers.

-

EWS/FLI Degradation: The degradation of the fusion oncogene FKBP12F36V-EWS/FLI in Ewing sarcoma cells leads to a rapid decrease in the expression of its downstream target genes, such as NKX2-2. This disrupts the aberrant transcriptional program driven by EWS/FLI, leading to potent anti-proliferative effects.

Conclusion

This compound is a highly effective and specific tool for inducing the degradation of FKBP12F36V-tagged proteins. Its mechanism of action, which relies on the recruitment of the VHL E3 ligase to the target protein, allows for rapid and potent protein knockdown in a variety of research settings. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, enabling its effective application in target validation and the study of protein function.

References

dTAGV-1 TFA: An In-Depth Technical Guide for In Vivo Protein Knockdown Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dTAGV-1 TFA, a potent and selective proteolysis-targeting chimera (PROTAC) for in vivo degradation of FKBP12F36V-tagged proteins. This document outlines the mechanism of action, experimental protocols, and key quantitative data to facilitate the successful application of this technology in research and drug development.

Introduction to this compound

dTAGV-1 is a heterobifunctional degrader that co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the rapid and specific degradation of proteins tagged with the mutant FKBP12F36V domain.[1][2][3] The trifluoroacetic acid (TFA) salt form, this compound, is commonly used for in vivo applications due to its favorable properties.[2][4] This system offers temporal control over protein levels, providing a powerful tool for target validation and functional genomics.

The dTAG system's high selectivity for the mutant FKBP12F36V over its wild-type counterpart minimizes off-target effects, ensuring that the observed phenotypes are a direct result of the targeted protein's knockdown. A diastereomer, dTAGV-1-NEG, which is incapable of binding to VHL, serves as an ideal negative control for experiments.

Mechanism of Action

This compound operates by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the VHL E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

References

dTAGV-1 TFA: An In-depth Technical Guide to Selective Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dTAGV-1 TFA system, a powerful chemical biology tool for achieving rapid and selective degradation of target proteins. We will delve into its mechanism of action, target selectivity, and provide detailed experimental protocols for its application and validation.

Introduction to the dTAGV-1 System

The degradation tag (dTAG) technology offers temporal control over protein levels, overcoming some limitations of traditional genetic knockout or RNA interference techniques. The dTAGV-1 system is a specific application of this technology that utilizes the VHL E3 ubiquitin ligase to induce the degradation of proteins tagged with a mutant FKBP12F36V protein. This compound is a potent, selective, and in vivo-compatible molecule that orchestrates this degradation.[1][2][3]

The system's high specificity stems from the dTAGV-1 molecule's ability to selectively bind to the mutated FKBP12F36V tag, which has been engineered to minimize interaction with the wild-type FKBP12 protein present in mammalian cells. This ensures that only the protein of interest, fused with the FKBP12F36V tag, is targeted for degradation.[4]

Mechanism of Action

The dTAGV-1 molecule is a heterobifunctional small molecule, meaning it has two distinct ends that can bind to two different proteins simultaneously. One end of dTAGV-1 binds to the FKBP12F36V tag on the target protein, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This binding event brings the target protein into close proximity with the E3 ligase machinery, leading to the polyubiquitination of the target protein. The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, which then recognizes and degrades the tagged protein.

A key component for validating the specificity of this system is the negative control molecule, dTAGV-1-NEG. This diastereomer of dTAGV-1 is incapable of binding to VHL, and therefore does not induce degradation of the target protein, even when it is tagged with FKBP12F36V.

Target Protein Selectivity

The dTAGV-1 system exhibits a high degree of selectivity for FKBP12F36V-tagged proteins, with minimal off-target effects. This has been demonstrated through various experimental approaches, including proteomics and targeted protein analysis.

In Vitro Selectivity

Studies in 293FT cells engineered to express either wild-type FKBP12 (FKBP12WT) or the mutant FKBP12F36V, both fused to a NanoLuc luciferase (Nluc) reporter, have shown that dTAGV-1 induces potent degradation of FKBP12F36V-Nluc with no effect on FKBP12WT-Nluc. This demonstrates the exquisite selectivity of dTAGV-1 for the mutant tag.

| Cell Line | Target Protein | This compound Concentration Range | Duration | Result |

| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 hours | Potent degradation observed |

| 293FT | FKBP12WT-Nluc | 0.1 nM - 10 µM | 24 hours | No significant degradation |

Global Proteomics Analysis

To assess the global selectivity of dTAGV-1, multiplexed quantitative mass spectrometry-based proteomics has been performed on PATU-8902 cells expressing a LACZ-FKBP12F36V fusion protein. The results of these experiments are summarized in the table below.

| Cell Line | Treatment | Duration | Key Finding |

| PATU-8902 LACZ-FKBP12F36V | 500 nM dTAGV-1 | 4 hours | LACZ-FKBP12F36V was the only protein significantly degraded in the proteome. |

This high level of selectivity ensures that the observed cellular phenotypes are a direct result of the degradation of the protein of interest, rather than off-target effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the efficacy and selectivity of dTAGV-1.

Luciferase-Based Degradation Assay

This assay provides a quantitative measure of target protein degradation.

Materials:

-

293FT cells stably expressing FKBP12F36V-Nluc (or your target protein fused to FKBP12F36V and a reporter) and a control reporter like Firefly luciferase (Fluc).

-

This compound and dTAGV-1-NEG TFA.

-

Dual-Glo Luciferase Assay System (Promega).

-

Opaque, white 96-well plates.

Protocol:

-

Seed 293FT cells in opaque, white 96-well plates at a density that will result in 70-80% confluency at the time of the assay.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound and dTAGV-1-NEG TFA in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a DMSO-only control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

-

Incubate the plate for the desired time period (e.g., 24 hours).

-

Perform the Dual-Glo Luciferase Assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the ratio of Nluc to Fluc signal for each well and normalize to the DMSO control to determine the percentage of protein degradation.

Western Blot Analysis for Target Degradation

This method provides a direct visualization of the decrease in the target protein levels.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein of interest.

-

This compound, dTAGV-1-NEG TFA, and DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Primary antibody against the protein of interest or the tag, and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Protocol:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with this compound (e.g., 500 nM), dTAGV-1-NEG TFA (e.g., 500 nM), and DMSO for the desired time course (e.g., 1, 4, 8, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot and quantify the band intensities. Normalize the intensity of the target protein band to the loading control.

Cell Viability Assay

This assay is used to assess the phenotypic consequences of degrading the target protein.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein of interest.

-

This compound, dTAGV-1-NEG TFA, and DMSO.

-

CellTiter-Glo Luminescent Cell Viability Assay (Promega).

-

Opaque, white 96-well plates.

Protocol:

-

Seed cells in opaque, white 96-well plates at a low density (e.g., 1000 cells/well).

-

Allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound, dTAGV-1-NEG TFA, and DMSO.

-

Incubate the plates for a desired period (e.g., 72 hours).

-

Perform the CellTiter-Glo assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the luminescence values to the DMSO-treated wells to determine the relative cell viability.

In Vivo Applications

This compound has been shown to be effective for in vivo applications. For in vivo studies, dTAGV-1 can be formulated for intraperitoneal (i.p.) injection. A typical dosage might be 35 mg/kg administered daily. The degradation of the target protein can be monitored in vivo using techniques such as bioluminescent imaging if a luciferase tag is used.

Conclusion

The this compound system is a robust and highly selective tool for the targeted degradation of proteins. Its rapid action and high specificity make it an invaluable asset for studying protein function, validating drug targets, and exploring the immediate consequences of protein loss in a variety of biological contexts. The experimental protocols provided in this guide offer a starting point for researchers to effectively implement and validate the dTAGV-1 system in their own laboratories.

References

An In-depth Technical Guide to dTAGV-1 TFA: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

dTAGV-1 TFA is a potent and selective heterobifunctional degrader designed for the targeted degradation of proteins tagged with the mutant FKBP12F36V. As a crucial tool in chemical biology and drug development, this compound facilitates the rapid and specific removal of target proteins, enabling the study of protein function and the validation of therapeutic targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its application in both in vitro and in vivo settings are provided, along with graphical representations of its mechanism of action and experimental workflows to aid researchers in its effective utilization.

Chemical Structure and Physicochemical Properties

This compound is a PROTAC (Proteolysis Targeting Chimera) that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that selectively binds to the F36V mutant of the FKBP12 protein.[1] The trifluoroacetic acid (TFA) salt form enhances its solubility and stability for research applications.

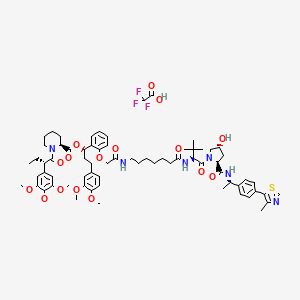

Below is a 2D representation of the chemical structure of dTAGV-1.

References

The Dawn of VHL-Recruiting dTAG Molecules: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The ability to rapidly and selectively control protein abundance is a cornerstone of modern biological research and a powerful strategy in therapeutic development. The degradation tag (dTAG) system has emerged as a versatile platform for achieving this control, offering temporal advantages over genetic approaches and enhanced selectivity compared to small-molecule inhibitors.[1][2][] This technical guide delves into the discovery and development of a key advancement in this technology: the von Hippel-Lindau (VHL) E3 ligase-recruiting dTAG molecules.[1][4] By co-opting the VHL E3 ubiquitin ligase complex, these molecules provide a potent and orthogonal approach to the original cereblon (CRBN)-recruiting dTAGs, expanding the toolkit for targeted protein degradation. This guide will provide an in-depth overview of the core principles, experimental methodologies, and key data associated with VHL-recruiting dTAG technology.

The dTAG System: A Primer on Induced Protein Degradation

The dTAG system is a dual-component platform that enables the degradation of a specific protein of interest (POI). This is achieved by first genetically tagging the POI with a mutant form of the FK506-binding protein 12 (FKBP12) carrying a F36V mutation (FKBP12F36V). This mutation creates a "bump" in the protein's binding pocket that can be selectively recognized by a corresponding "hole" in a specially designed heterobifunctional dTAG molecule.

The dTAG molecule itself is a chimeric compound with two key functional ends connected by a chemical linker. One end binds specifically to the FKBP12F36V tag on the POI, while the other end recruits a native E3 ubiquitin ligase. This induced proximity triggers the formation of a ternary complex between the POI-FKBP12F36V fusion protein, the dTAG molecule, and the E3 ligase complex. The E3 ligase then polyubiquitinates the POI, marking it for degradation by the cell's proteasome.

The Rise of VHL-Recruiting dTAGs: Overcoming Limitations and Expanding Utility

The first generation of dTAG molecules primarily utilized the CRBN E3 ligase for targeted degradation. While highly effective in many contexts, researchers observed that the efficiency of CRBN-mediated degradation could be protein- and cell-type-dependent. This led to the development of a second-generation of dTAG molecules that recruit the VHL E3 ligase complex, offering an alternative and often more effective degradation pathway.

The most prominent VHL-recruiting dTAG molecule is dTAGV-1. Its development involved the synthesis and screening of various analogs with different VHL-binding ligands and linker compositions to identify a potent and selective degrader of FKBP12F36V-tagged proteins. The creation of dTAGV-1 and its negative control, dTAGV-1-NEG (which cannot bind VHL), has been instrumental in validating its mechanism of action.

Key advantages of the VHL-recruiting dTAG system include:

-

Overcoming Recalcitrance: dTAGV-1 has been shown to effectively degrade proteins that are resistant to CRBN-recruiting dTAG molecules. A notable example is the EWS/FLI fusion protein, a driver of Ewing sarcoma, which was successfully degraded by dTAGV-1 but not by its CRBN-recruiting counterpart, dTAG-13.

-

Combinatorial Studies: The availability of both CRBN and VHL-recruiting dTAGs allows for simultaneous degradation of two different tagged proteins without competition for the same E3 ligase, enabling combinatorial studies.

-

In Vivo Applicability: dTAGV-1 has demonstrated improved pharmacokinetic and pharmacodynamic properties, making it a valuable tool for in vivo studies in animal models.

Quantitative Data Summary

The efficacy of dTAG molecules is typically quantified by their ability to induce degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data for VHL-recruiting dTAG molecules from published studies.

| Molecule | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| dTAGV-1 | FKBP12F36V-Nluc | 293FT | Potent | ~95% | |

| dTAGV-1 | LACZ-FKBP12F36V | PATU-8902 | Not specified | >90% | |

| dTAGV-1 | FKBP12F36V-KRASG12V | PATU-8902 | Not specified | >90% | |

| dTAGV-1 | FKBP12F36V-EWS/FLI | EWS502 | Not specified | >90% |

Note: Specific DC50 values are not always explicitly stated in the initial publications, but potency is demonstrated through dose-response curves.

Experimental Protocols

The following sections detail the methodologies for key experiments involved in the characterization and application of VHL-recruiting dTAG molecules.

Cell Line Generation with FKBP12F36V-tagged Proteins

Objective: To generate stable cell lines expressing the protein of interest tagged with FKBP12F36V.

Methodology:

-

Vector Construction: The coding sequence for the protein of interest is cloned into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus. It is crucial to determine which terminus can be tagged without disrupting protein function. Plasmids for this purpose are often available through repositories like Addgene.

-

Lentivirus Production: Lentiviral particles are produced by co-transfecting the expression vector with packaging and envelope plasmids into a suitable packaging cell line (e.g., HEK293T).

-

Transduction: The target cell line is transduced with the collected lentiviral supernatant.

-

Selection and Clonal Isolation: Transduced cells are selected using an appropriate antibiotic resistance marker included in the vector. Single-cell clones are then isolated to ensure a homogenous population of cells expressing the tagged protein.

-

Validation: Expression of the full-length FKBP12F36V-tagged protein is confirmed by Western blotting using antibodies against the protein of interest and/or the tag.

In-Cell Degradation Assays

Objective: To assess the ability of dTAG molecules to induce the degradation of the FKBP12F36V-tagged protein in a cellular context.

Methodology:

-

Cell Plating: Cells expressing the FKBP12F36V-tagged protein are seeded in multi-well plates.

-

dTAG Molecule Treatment: Cells are treated with a dose-response range of the dTAG molecule (e.g., dTAGV-1) and the negative control (e.g., dTAGV-1-NEG) for a specified period (e.g., 4, 8, or 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blot Analysis: Equal amounts of total protein from each sample are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies against the protein of interest and a loading control (e.g., GAPDH, Vinculin).

-

Data Analysis: The intensity of the protein bands is quantified using densitometry. The level of the target protein is normalized to the loading control and then expressed as a percentage of the vehicle-treated control. DC50 and Dmax values are calculated from the resulting dose-response curves.

Proteomics-Based Selectivity Profiling

Objective: To determine the selectivity of the dTAG molecule by assessing its impact on the global proteome.

Methodology:

-

Cell Treatment and Lysis: Cells expressing the tagged protein are treated with the dTAG molecule at a concentration known to induce maximal degradation (e.g., 500 nM dTAGV-1) or with a vehicle control for a defined period (e.g., 4 hours).

-

Protein Digestion: Cell lysates are processed for mass spectrometry. This typically involves protein reduction, alkylation, and digestion with trypsin.

-

Tandem Mass Tag (TMT) Labeling (Optional but Recommended): For quantitative proteomics, the resulting peptides from each sample can be labeled with isobaric TMT reagents to allow for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide samples are analyzed by LC-MS/MS.

-

Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify and quantify proteins. The abundance of each protein in the dTAG-treated sample is compared to the vehicle-treated control. Volcano plots are often used to visualize proteins that are significantly up- or downregulated. The desired outcome is that only the FKBP12F36V-tagged protein is significantly depleted.

Mechanism of Action Confirmation

Objective: To confirm that the observed degradation is dependent on the proteasome and the recruited E3 ligase.

Methodology:

-

Inhibitor Pre-treatment: Cells are pre-treated with a proteasome inhibitor (e.g., carfilzomib) or an inhibitor of the Cullin-RING ligase neddylation pathway (e.g., MLN4924) for a short period before the addition of the dTAG molecule.

-

dTAG Molecule Treatment: The dTAG molecule is then added to the pre-treated cells.

-

Western Blot Analysis: Cell lysates are collected and analyzed by Western blotting as described in section 4.2.

-

E3 Ligase Knockout: CRISPR/Cas9-mediated gene editing can be used to generate cell lines deficient in the E3 ligase being recruited (e.g., VHL knockout). The degradation assay is then repeated in these knockout cells.

-

Expected Outcome: Degradation of the target protein should be rescued (i.e., prevented) in the presence of the inhibitors or in the E3 ligase knockout cells, confirming the intended mechanism of action.

Visualizing the dTAG System

The following diagrams, generated using the DOT language, illustrate the key processes and workflows in the VHL-recruiting dTAG system.

Mechanism of VHL-Recruiting dTAG Molecules

Caption: Mechanism of VHL-recruiting dTAG molecules for targeted protein degradation.

Experimental Workflow for dTAG Molecule Evaluation

Caption: Experimental workflow for the evaluation of VHL-recruiting dTAG molecules.

Signaling Pathway Perturbation via dTAG

Caption: Perturbation of the KRAS signaling pathway using dTAGV-1.

Conclusion and Future Directions

The development of VHL-recruiting dTAG molecules, exemplified by dTAGV-1, represents a significant advancement in the field of targeted protein degradation. This technology provides a robust and versatile tool for dissecting complex biological systems with high temporal resolution and specificity. The ability to overcome the limitations of first-generation dTAGs and the potential for in vivo applications opens up new avenues for target validation in drug discovery and for fundamental biological research. Future efforts in this field will likely focus on the development of new dTAG molecules that recruit other E3 ligases, further expanding the scope and applicability of this powerful technology. Additionally, refining the delivery and in vivo stability of dTAG molecules will be crucial for their translation into therapeutic modalities.

References

Methodological & Application

Application Notes and Protocols for dTAGV-1 TFA In Vitro Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

dTAGV-1 TFA is a potent and selective heterobifunctional degrader molecule. It belongs to the class of proteolysis-targeting chimeras (PROTACs). This compound co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the targeted degradation of proteins that have been tagged with the mutant FKBP12F36V protein.[1][2][3] This technology allows for the rapid and specific depletion of a target protein in vitro and in vivo, making it a valuable tool for target validation and studying protein function.

These application notes provide detailed protocols for assessing the in vitro degradation of FKBP12F36V-tagged proteins mediated by this compound. Protocols for both cell-based and cell-free assays are described, along with methods for quantifying protein degradation.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule is composed of a ligand that binds to the VHL E3 ligase and another ligand that specifically recognizes the mutant FKBP12F36V tag. This dual binding induces the formation of a ternary complex between the VHL E3 ligase and the FKBP12F36V-tagged protein of interest (POI). Once in proximity, the E3 ligase ubiquitinates the POI, marking it for degradation by the 26S proteasome.

Caption: dTAGV-1 Signaling Pathway.

Quantitative Data Summary

The following table summarizes typical quantitative data for this compound-mediated protein degradation from cell-based assays. Actual values may vary depending on the specific target protein, cell line, and experimental conditions.

| Parameter | Value | Cell Line | Assay Method | Reference |

| DC50 | 0.1 nM - 10 µM | 293FT | Luciferase Reporter Assay | |

| Dmax | >90% | 293FT | Luciferase Reporter Assay | |

| Time to Onset | ~1 hour | Myeloid progenitors | Western Blot | |

| Optimal Incubation | 24 hours | 293FT | Luciferase Reporter Assay |

Experimental Protocols

Protocol 1: Cell-Based In Vitro Degradation Assay

This protocol describes the degradation of an FKBP12F36V-tagged protein of interest (POI) in a cellular context.

Materials:

-

Cells expressing the FKBP12F36V-POI fusion protein (e.g., 293FT, PATU-8902)

-

This compound

-

Negative control (e.g., dTAGV-1-NEG TFA)

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Proteasome inhibitor (e.g., MG132 or carfilzomib) as a positive control for inhibition of degradation

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibody against the POI or the FKBP12 tag

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed the cells expressing the FKBP12F36V-POI at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 nM to 10 µM). Prepare similar dilutions for the negative control.

-

Cell Treatment: Treat the cells with the desired concentrations of this compound, negative control, or DMSO vehicle. Include a co-treatment with a proteasome inhibitor as a control to confirm proteasome-dependent degradation. Incubate for a specific time course (e.g., 1, 2, 4, 8, 24 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody against the POI or the FKBP12 tag.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Caption: Cell-Based Degradation Workflow.

Protocol 2: Cell-Free In Vitro Degradation Assay

This protocol is for assessing protein degradation in a cell-free extract, which can be useful for mechanistic studies.

Materials:

-

Cell line (e.g., 293T) for preparing cell extract

-

This compound

-

Purified FKBP12F36V-tagged protein of interest

-

Degradation buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT, 10 mM NaCl, 10 mM ATP)

-

ATP regenerating system (optional)

-

Proteasome inhibitor (e.g., MG132)

-

SDS-PAGE sample buffer

Procedure:

-

Prepare Cell Extract:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in ice-cold degradation buffer.

-

Lyse the cells by sonication or dounce homogenization on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant (cell extract).

-

-

Degradation Reaction:

-

In a microcentrifuge tube, combine the cell extract, purified FKBP12F36V-POI, and this compound at the desired final concentrations.

-

Include control reactions with DMSO (vehicle) and a proteasome inhibitor.

-

Incubate the reactions at 37°C for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Stop Reaction: At each time point, stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the samples by Western blotting as described in Protocol 1 to detect the remaining POI.

Alternative Quantification Method: Luciferase Reporter Assay

For high-throughput screening, a luciferase reporter assay can be employed. This involves fusing the FKBP12F36V tag to a luciferase enzyme (e.g., NanoLuc®). Degradation of the fusion protein results in a decrease in luminescence.

Brief Protocol:

-

Use cells stably expressing an FKBP12F36V-luciferase fusion protein.

-

Seed cells in a 96- or 384-well plate.

-

Treat cells with a dilution series of this compound.

-

Incubate for the desired time (e.g., 24 hours).

-

Add luciferase substrate and measure luminescence using a plate reader.

-

A decrease in luminescence signal corresponds to protein degradation.

Conclusion

The this compound system provides a robust and specific method for inducing the in vitro degradation of FKBP12F36V-tagged proteins. The protocols outlined above offer both cell-based and cell-free approaches to study and quantify this degradation, enabling researchers to effectively validate drug targets and investigate protein function. Careful optimization of experimental conditions, such as cell type, compound concentration, and incubation time, is recommended for achieving optimal results.

References

Application Notes and Protocols for dTAGV-1 TFA Treatment Time Course for Optimal Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

dTAGV-1 TFA is a highly potent and selective heterobifunctional degrader molecule designed for the targeted degradation of proteins tagged with the FKBP12F36V mutant protein. This system offers rapid and reversible control over protein levels, making it an invaluable tool for target validation and studying protein function in a temporal manner. This compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] This document provides detailed application notes and protocols to guide researchers in determining the optimal treatment time course for achieving maximal degradation of their target protein using this compound.

Mechanism of Action

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid and specific protein degradation. This compound is a key component of this system, acting as a molecular bridge between the target protein and the cellular degradation machinery. The process can be summarized in the following steps:

-

Binding to FKBP12F36V: this compound selectively binds to the mutant FKBP12F36V tag, which has been genetically fused to the protein of interest.

-

Recruitment of VHL E3 Ligase: The other end of the this compound molecule binds to the VHL E3 ubiquitin ligase.

-

Ternary Complex Formation: This dual binding results in the formation of a ternary complex consisting of the FKBP12F36V-tagged protein, this compound, and the VHL E3 ligase.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.

This targeted degradation is highly efficient and specific, with minimal off-target effects.

Caption: Signaling pathway of this compound-mediated protein degradation.

Determining the Optimal Treatment Time Course

The optimal time course for this compound-mediated degradation can vary depending on several factors, including the specific target protein, its subcellular localization, intrinsic stability, and the cell type being used. Therefore, it is crucial to perform a time-course experiment to determine the ideal treatment duration for each experimental system.

Key Experimental Considerations:

-

Concentration: A starting concentration of 100-500 nM this compound is recommended for in vitro experiments.

-

Time Points: A range of time points should be evaluated to capture the kinetics of degradation. Suggested time points include 0, 1, 2, 4, 6, 12, and 24 hours. In some cases, degradation can be observed as early as 1 hour.

-

Controls: Appropriate controls are essential for data interpretation. These include a vehicle control (e.g., DMSO) and, if available, a negative control compound such as dTAGV-1-NEG, which does not bind to VHL.

Summary of In Vitro Degradation Time Courses from Literature

| Target Protein | Cell Line | This compound Concentration | Time for Significant Degradation | Reference |

| FKBP12F36V-Nluc | 293FT | 0.1 nM - 10 µM | 24 hours | |

| FKBP12F36V-KRASG12V | PATU-8902 | 500 nM | 1-24 hours | |

| FKBP12F36V-EWS/FLI | EWS502 | 50-5000 nM | 24 hours | |

| LACZ-FKBP12F36V | PATU-8902 | 500 nM | 4 hours |

Summary of In Vivo Degradation Time Courses from Literature

| Target Protein | Animal Model | This compound Dosage | Time for Significant Degradation | Reference |

| FKBP12F36V-Nluc | Mice | 35 mg/kg (i.p.) | 4 hours post-administration | |

| FKBP12F36V-Nluc | Mice | 35 mg/kg (i.p., daily for 3 days) | Degradation evident 28 hours after final dose |

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal this compound treatment time course.

Caption: Workflow for determining the optimal this compound treatment time.

Protocol 1: In Vitro Time-Course Experiment for Protein Degradation

Objective: To determine the optimal treatment duration of this compound for the degradation of an FKBP12F36V-tagged protein of interest in a specific cell line.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein of interest

-

This compound (and dTAGV-1-NEG, optional)

-

Vehicle control (e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the target protein, FKBP12 tag, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.

-

Treatment: Prepare working solutions of this compound and controls in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the treatment compounds.

-

Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours).

-

Cell Lysis:

-

At each time point, wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Western Blotting:

-

Normalize the protein lysates to the same concentration with lysis buffer and loading dye.

-

Denature the samples by boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the relative protein levels against time to determine the time point of maximal degradation.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis

Objective: To confirm that the observed decrease in protein levels is due to post-translational degradation and not transcriptional repression.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment and Harvest: Follow steps 1-3 from Protocol 1. At each time point, harvest the cells for RNA extraction.

-

RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative mRNA expression levels of the target gene, normalized to the housekeeping gene. A lack of significant change in mRNA levels concurrent with protein degradation supports a post-translational mechanism.

Protocol 3: Cell Viability Assay

Objective: To assess the effect of target protein degradation on cell proliferation or viability over time.

Materials:

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a serial dilution of this compound and controls.

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, 96, 120 hours).

-

Viability Measurement: At each time point, add the cell viability reagent to the wells and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot the cell viability against the this compound concentration and time.

Conclusion

The this compound system provides a robust and versatile method for the acute and selective degradation of FKBP12F36V-tagged proteins. By performing systematic time-course experiments as outlined in these application notes, researchers can precisely determine the optimal treatment conditions to achieve maximal degradation of their target protein. This enables a more accurate and nuanced understanding of protein function and its role in various biological processes and disease states. The provided protocols offer a solid foundation for these studies, which can be adapted to specific experimental needs.

References

Generating Endogenously-Tagged FKBP12-F36V Cell Lines with CRISPR/Cas9 for Targeted Protein Degradation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to rapidly and selectively control the abundance of specific proteins is a powerful tool for dissecting complex biological systems and for therapeutic target validation. The dTAG (degradation tag) system offers a robust chemical-genetic approach for targeted protein degradation.[1][2] This system utilizes a small, cell-permeable heterobifunctional molecule (e.g., dTAG-13) to induce the proximity of a target protein fused to the FKBP12-F36V mutant protein with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation.[2][3] Generating cell lines with the FKBP12-F36V tag knocked into the endogenous locus of a protein of interest using CRISPR/Cas9 ensures physiological expression levels and avoids artifacts associated with overexpression systems.[1]

This document provides a detailed protocol for the generation and validation of FKBP12-F36V tagged cell lines using CRISPR/Cas9-mediated homology-directed repair (HDR).

Signaling Pathway: The dTAG System

The dTAG system hijacks the cell's natural protein disposal machinery. The FKBP12-F36V tag serves as a specific "handle" for the dTAG molecule, which acts as a bridge to an E3 ligase, initiating the degradation cascade.

Caption: The dTAG system for targeted protein degradation.

Experimental Workflow

The generation of a knock-in cell line is a multi-step process that requires careful design, execution, and validation.

Caption: Overall experimental workflow for generating FKBP12-F36V tagged cell lines.

Quantitative Data Summary

Successful generation of FKBP12-F36V tagged cell lines has been reported for various proteins across different cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Examples of Successfully Tagged Proteins and gRNA Sequences

| Target Protein | Cell Line | Tagging Terminus | gRNA Sequence (5' - 3') | Reference |

| BRD4 | 293T | N-terminus | GAGCTGGAAGACATGGACGA | |

| KDM4A | HEK293T | N-terminus | ATTGAGCCTGCACTATACC | |

| NELFB | mESCs | C-terminus | Not specified | |

| CDK2 | Mouse | Not specified | Not specified | |

| CDK5 | Mouse | Not specified | Not specified |

Table 2: Representative Degradation Conditions and Efficiency

| Tagged Protein | Cell Line | dTAG Molecule | Concentration | Time to Max Degradation | Reference |

| BRD4-FKBP12-F36V | 293T | dTAG-13 | 100 nM | 4 hours | |

| FKBP12-F36V-Nluc | 293FT | dTAG-13 | 100 nM | 1 hour | |

| HDAC1-FKBP12-F36V | MV4;11 | dTAG-13 | 50 nM | > 4 hours | |

| MYC-FKBP12-F36V | MV4;11 | dTAG-13 | 50 nM | ~ 2 hours | |

| NELFB-FKBP12-F36V | mESCs | dTAG-13 | 500 nM | 30 minutes |

Experimental Protocols

Protocol 1: gRNA Design and Donor DNA Template Construction

1.1. gRNA Design:

-

Objective: To design a specific and efficient guide RNA that directs the Cas9 nuclease to the desired genomic locus for insertion of the FKBP12-F36V tag.

-

Procedure:

-

Identify the target genomic locus for N- or C-terminal tagging of your protein of interest. For N-terminal tagging, the cut site should be near the start codon (ATG). For C-terminal tagging, it should be near the stop codon.

-

Use a gRNA design tool (e.g., CHOPCHOP, Benchling) to identify potential 20-nucleotide gRNA sequences adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

-

Select gRNAs with high predicted on-target efficiency and low predicted off-target effects. It is recommended to test 2-3 different gRNAs.

-

Synthesize the gRNA or clone it into a suitable expression vector (e.g., pX330).

-

1.2. Donor DNA Template Design:

-

Objective: To construct a donor plasmid containing the FKBP12-F36V coding sequence flanked by homology arms that will serve as a template for HDR.

-

Procedure:

-

Design homology arms of 500-800 bp flanking the intended insertion site. These arms should be homologous to the genomic sequences upstream and downstream of the Cas9 cut site.

-

The donor template should contain the FKBP12-F36V coding sequence. It is also advisable to include a flexible linker (e.g., GGGGS) between the protein of interest and the tag to ensure proper folding and function of both. For initial experiments, a selectable marker (e.g., Puromycin resistance) can be included, often separated by a self-cleaving 2A peptide sequence (e.g., P2A).

-

Crucially, the donor template itself should not be a target for the gRNA. This can be achieved by introducing silent mutations in the PAM site or the gRNA seed region within the homology arms of the donor plasmid.

-

Assemble the homology arms, linker, FKBP12-F36V tag, and selectable marker into a suitable plasmid backbone using standard molecular cloning techniques (e.g., Gibson assembly).

-

Protocol 2: Transfection and Selection of Edited Cells

2.1. Cell Transfection:

-

Objective: To deliver the Cas9 nuclease, gRNA, and donor DNA template into the target cells.

-

Procedure:

-

Culture the target cell line to ~70-80% confluency.

-

Co-transfect the cells with the Cas9-gRNA expression plasmid and the donor DNA template plasmid using a suitable transfection reagent (e.g., Lipofectamine) or electroporation, following the manufacturer's protocol. The optimal ratio of Cas9:gRNA plasmid to donor plasmid may need to be empirically determined but a 1:1 ratio is a good starting point.

-

2.2. Selection and Clonal Expansion:

-

Objective: To select for cells that have successfully integrated the donor template and to isolate single-cell clones.

-

Procedure:

-

48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

-

Maintain the selection pressure until non-transfected control cells are eliminated.

-

Isolate single cells from the resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

-

Expand the single-cell clones for further validation. This process can take 2-4 weeks.

-

Protocol 3: Validation of Knock-in Cell Lines

3.1. Genomic Validation:

-

Objective: To confirm the correct integration of the FKBP12-F36V tag at the genomic level.

-

Procedure:

-

Junction PCR: Design PCR primers with one primer binding outside the homology arm in the genomic DNA and the other binding within the inserted tag sequence. This will only produce a product if the tag is correctly integrated. A second PCR with primers flanking the entire insertion site can be used to distinguish between heterozygous and homozygous clones.

-

Sanger Sequencing: Sequence the PCR products from the junction PCR to confirm the precise in-frame insertion of the tag and the absence of mutations.

-

3.2. Protein Expression Validation:

-

Objective: To verify the expression of the tagged protein at the expected molecular weight.

-

Procedure:

-

Prepare whole-cell lysates from wild-type and successfully edited cell clones.

-

Perform Western blot analysis using an antibody against the protein of interest. A successful knock-in will result in a band shift corresponding to the size of the FKBP12-F36V tag (~12 kDa) plus any additional elements like linkers or HA tags. An antibody against the FKBP12 tag can also be used.

-

3.3. Functional Validation (Degradation Assay):

-

Objective: To confirm that the tagged protein can be efficiently degraded upon treatment with a dTAG molecule.

-

Procedure:

-

Plate the validated knock-in cell clones.

-

Treat the cells with a dTAG molecule (e.g., dTAG-13 at 100-500 nM) and a vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Harvest the cells at each time point and perform Western blot analysis to assess the levels of the tagged protein. A successful functional validation will show a time-dependent decrease in the tagged protein levels in the dTAG-treated cells compared to the vehicle control.

-

Logical Relationships in dTAG-mediated Degradation

The successful degradation of a target protein via the dTAG system is dependent on a series of necessary conditions.

Caption: Logical dependencies for successful dTAG-mediated protein degradation.

Conclusion

The generation of FKBP12-F36V tagged cell lines using CRISPR/Cas9 is a powerful and precise method for enabling targeted protein degradation studies. By following these detailed protocols, researchers can create valuable tools for investigating protein function and validating potential drug targets with high temporal resolution. Careful design and rigorous validation are paramount to ensure the generation of reliable and robust cellular models.

References

Application Notes and Protocols for Lentiviral Expression of FKBP12F36V Fusion Proteins for dTAGV-1 TFA-Mediated Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dTAG (degradation tag) technology offers a powerful and versatile method for rapid and selective degradation of target proteins.[1][][3] This system utilizes a heterobifunctional small molecule, such as dTAGV-1, to hijack the cell's natural protein disposal machinery.[4][5] The dTAGV-1 molecule forms a ternary complex between a target protein fused with the mutant FKBP12F36V tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein. dTAGV-1 specifically recruits the von Hippel-Lindau (VHL) E3 ligase. This targeted protein degradation approach provides a significant advantage over traditional methods like RNA interference or CRISPR-based gene knockout, as it allows for acute, dose-dependent, and reversible control of protein levels.

This document provides detailed protocols for the lentiviral expression of FKBP12F36V-tagged proteins of interest in mammalian cells and their subsequent degradation using the dTAGV-1 TFA (trifluoroacetate) degrader.

Mechanism of Action

The dTAGV-1 system is composed of three key components: the FKBP12F36V tag, the protein of interest (POI), and the dTAGV-1 molecule. The FKBP12F36V tag is a mutant version of the human FKBP12 protein that has been engineered to be specifically recognized by the dTAGV-1 molecule, while having minimal interaction with the wild-type FKBP12. The POI is genetically fused to the FKBP12F36V tag. The dTAGV-1 molecule is a heterobifunctional compound with one end binding to the FKBP12F36V tag and the other end binding to the VHL E3 ubiquitin ligase. This bridging action brings the POI into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Caption: dTAGV-1 mediated protein degradation workflow.

Quantitative Data Summary

The following tables summarize quantitative data for this compound-mediated protein degradation from various studies.

Table 1: In Vitro Degradation of FKBP12F36V Fusion Proteins

| Cell Line | Target Protein | This compound Concentration | Treatment Duration | Percent Degradation | Reference |

| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 hours | Potent degradation | |

| 293FT | FKBP12WT-Nluc | 0.1 nM - 10 µM | 24 hours | No effect | |

| PATU-8902 | LACZ-FKBP12F36V & CDK9 | 125-2000 nM (co-treatment with THAL-SNS-032) | 24 hours | Significant degradation of both | |

| Ewing Sarcoma Cells | EWS/FLI | 50-5000 nM | 24 hours | Promotes degradation | |

| HEK Cells | HiBiT-fusion protein | 1-10 µM | Not specified | Nearly complete degradation |

Table 2: In Vivo Degradation of FKBP12F36V Fusion Proteins

| Animal Model | Target Protein | This compound Dosage | Administration Route | Treatment Schedule | Outcome | Reference |

| Immunocompromised Mice | FKBP12F36V-Nluc | 35 mg/kg | Intraperitoneal (i.p.) | Once daily for 4 days | Significant reduction in bioluminescent signal 4 hours after first administration; degradation evident 28 hours after final dose |

Table 3: Pharmacokinetic Properties of dTAGV-1 (non-salt form) in Mice

| Administration Route | Dose (mg/kg) | T1/2 (hours) | Cmax (ng/mL) | AUCinf (h*ng/mL) | Reference |

| Intravenous (i.v.) | 2 | 3.02 | 7780 | 3329 | |

| Intraperitoneal (i.p.) | 2 | 3.64 | 595 | 3136 | |

| Intraperitoneal (i.p.) | 10 | 4.43 | 2123 | 18517 |

Experimental Protocols

Protocol 1: Lentiviral Production of FKBP12F36V Fusion Protein Expression Vectors

This protocol describes the production of lentiviral particles using a second-generation packaging system.

Materials:

-

HEK293T cells (low passage, <15)

-

DMEM, high glucose, with L-glutamine and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (optional, do not use during transfection)

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

Lentiviral transfer plasmid encoding your POI-FKBP12F36V fusion

-

Packaging plasmid: psPAX2

-

Envelope plasmid: pMD2.G

-

0.45 µm syringe filters

-

Sterile conical tubes (15 mL and 50 mL)

Caption: Lentiviral production workflow.

Procedure:

-

Day 1: Seed HEK293T Cells

-

Plate 3.8 x 106 HEK293T cells in a 10 cm tissue culture dish with 10 mL of complete DMEM (10% FBS).

-

Incubate at 37°C with 5% CO2 for approximately 20 hours. Cells should be 70-80% confluent at the time of transfection.

-

-

Day 2: Transfection

-

In a sterile tube, prepare the plasmid DNA mixture in Opti-MEM. For a 10 cm dish, a common ratio is 4:2:1 of transfer plasmid:psPAX2:pMD2.G. A recommended starting amount is:

-

Transfer plasmid (POI-FKBP12F36V): ~8.4 µg

-

psPAX2: ~4.2 µg

-

pMD2.G: ~2.1 µg

-

-

Add the transfection reagent according to the manufacturer's protocol. If using PEI, a 1:3 ratio of total DNA (µg) to PEI (µg) is often effective.

-

Incubate the DNA-transfection reagent complex at room temperature for 15-30 minutes.

-

Gently add the transfection complex dropwise to the HEK293T cells.

-

Incubate for 18 hours.

-

-

Day 3: Media Change

-

Carefully aspirate the transfection medium and replace it with 10 mL of fresh, complete DMEM.

-

-

Day 4 & 5: Virus Harvest

-

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile 15 mL conical tube.

-

Add 10 mL of fresh complete DMEM to the cells.

-

At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.

-

Centrifuge the collected supernatant at 2100 rcf for 5 minutes to pellet any detached cells.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.

-

Aliquot the filtered lentiviral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines

Materials:

-

Target cells

-

Complete growth medium for target cells

-

Lentiviral supernatant (from Protocol 1)

-

Polybrene (Hexadimethrine bromide)

-

Selection antibiotic (e.g., Puromycin, if the lentiviral vector contains a resistance gene)

-

6-well or 24-well plates

Procedure:

-

Day 1: Seed Target Cells

-

Plate your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

-

Day 2: Transduction

-

Thaw the lentiviral supernatant on ice.

-

Prepare transduction medium by adding Polybrene to the complete growth medium of your target cells to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency but can be toxic to some cell types, so it is advisable to perform a toxicity test beforehand.

-

Remove the old medium from the target cells and add the transduction medium.

-

Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral dilutions to determine the optimal multiplicity of infection (MOI).

-

Incubate for 18-24 hours.

-

-

Day 3: Media Change

-

Remove the virus-containing medium and replace it with fresh, complete growth medium.

-

-

Day 4 onwards: Selection and Expansion

-

If your lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction. The optimal antibiotic concentration should be determined beforehand with a kill curve.

-